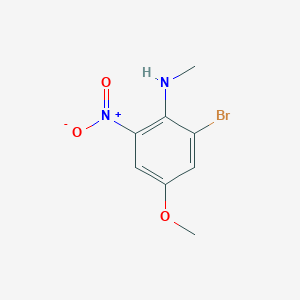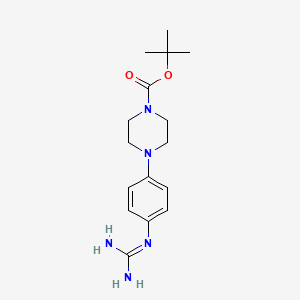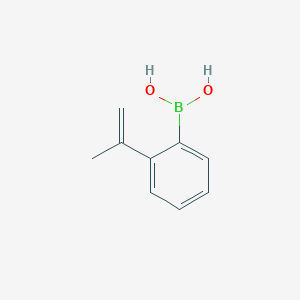
(2-prop-1-en-2-ylphenyl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Prop-1-en-2-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a prop-1-en-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(prop-1-en-2-yl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable alkene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid with an alkenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of [2-(prop-1-en-2-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: [2-(prop-1-en-2-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups. For example, it can react with halogens to form halobenzenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halobenzenes, substituted phenyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [2-(prop-1-en-2-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes. Boronic acids can interact with diols and other biomolecules, making them useful in the design of enzyme inhibitors and sensors.
Medicine: In medicinal chemistry, [2-(prop-1-en-2-yl)phenyl]boronic acid is explored for its potential therapeutic applications. Boronic acid derivatives have shown promise as anticancer agents, protease inhibitors, and anti-inflammatory drugs.
Industry: In the industrial sector, the compound is used in the production of polymers, catalysts, and advanced materials. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science.
作用機序
The mechanism of action of [2-(prop-1-en-2-yl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, this interaction can inhibit enzyme activity or modulate signaling pathways. The compound’s ability to form stable complexes with biomolecules underlies its therapeutic potential.
類似化合物との比較
Phenylboronic acid: Lacks the prop-1-en-2-yl group, making it less versatile in certain synthetic applications.
4-Vinylphenylboronic acid: Contains a vinyl group instead of a prop-1-en-2-yl group, leading to different reactivity and applications.
2-Methylphenylboronic acid: The presence of a methyl group instead of a prop-1-en-2-yl group affects its chemical properties and reactivity.
Uniqueness: [2-(prop-1-en-2-yl)phenyl]boronic acid is unique due to the presence of the prop-1-en-2-yl group, which enhances its reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex molecules and broadens its range of applications in various fields.
特性
CAS番号 |
372193-54-9 |
|---|---|
分子式 |
C9H11BO2 |
分子量 |
162.00 g/mol |
IUPAC名 |
(2-prop-1-en-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,1H2,2H3 |
InChIキー |
FPGITLXCVXWCNQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C(=C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


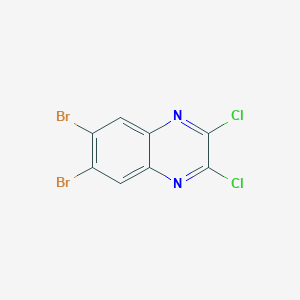
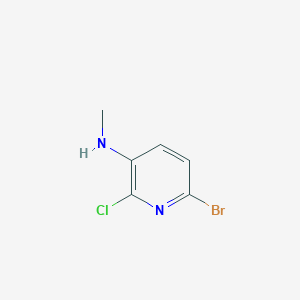
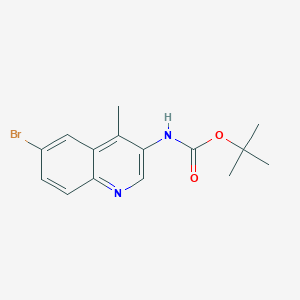
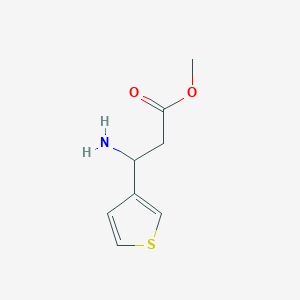
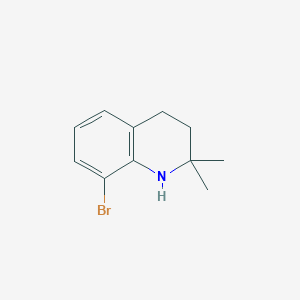
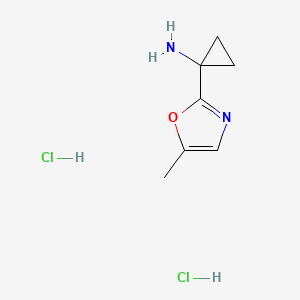
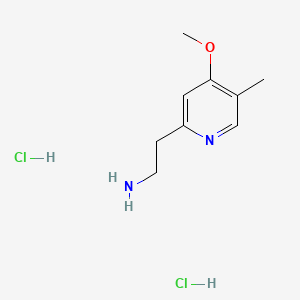
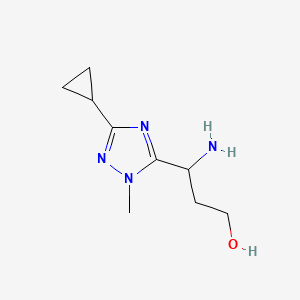
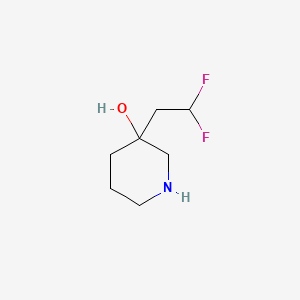
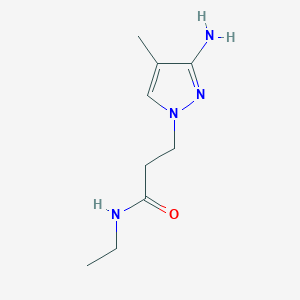
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
